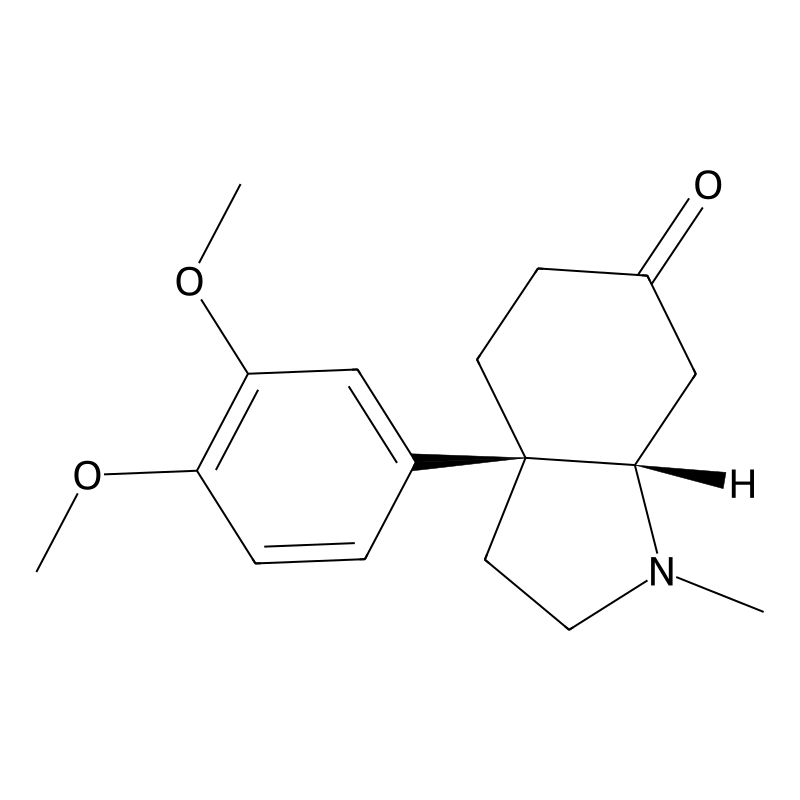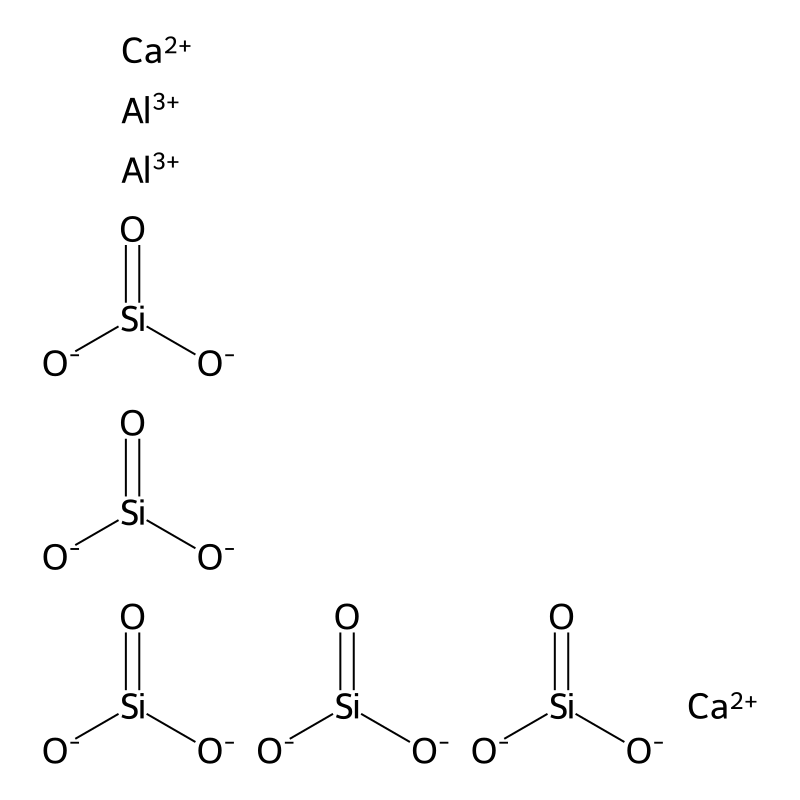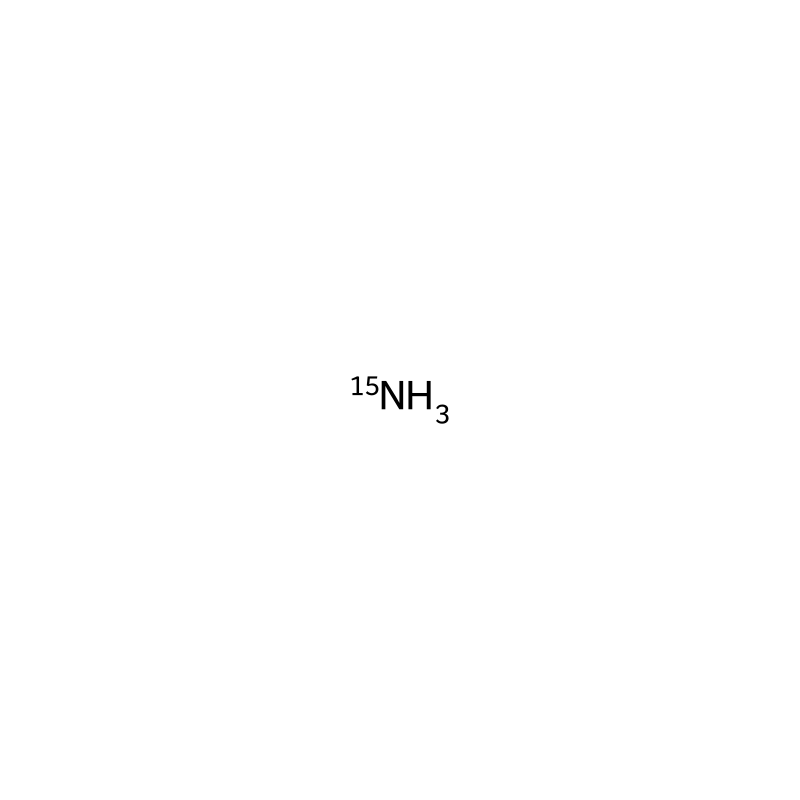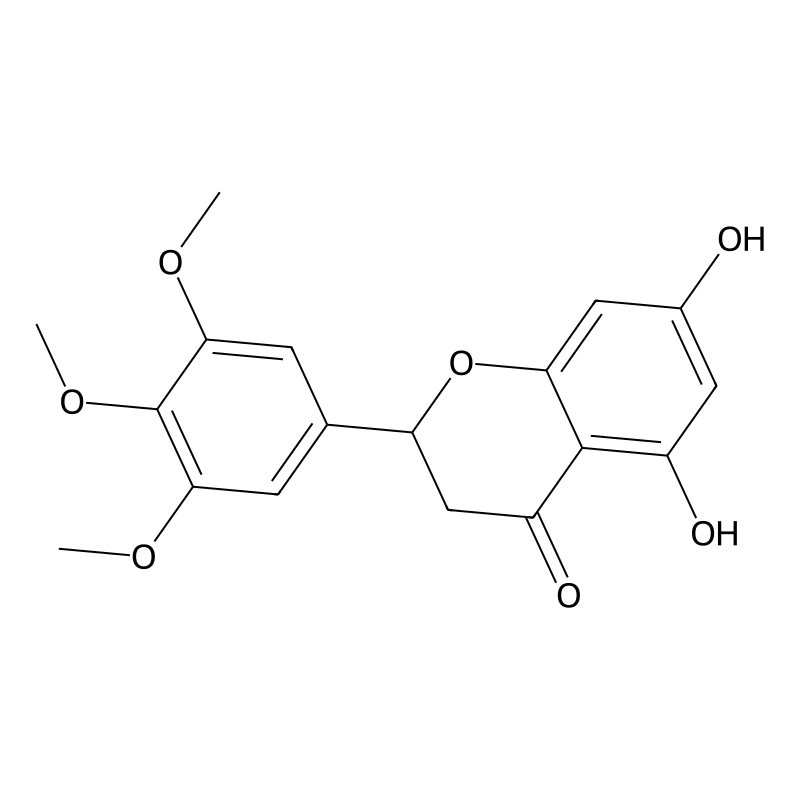4-Bromo-2,3,6-trichlorophenol
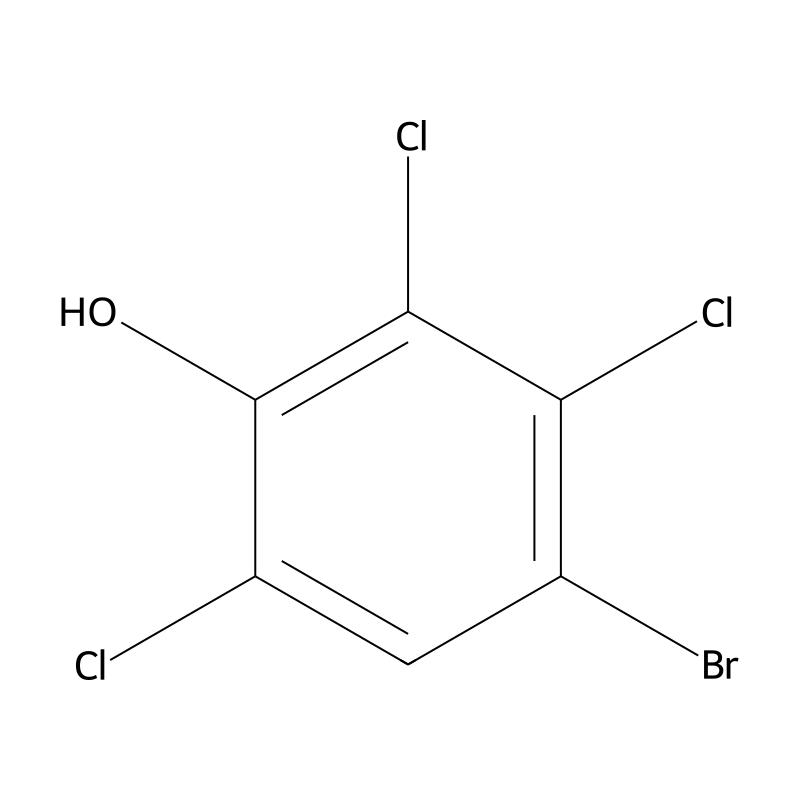
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
4-Bromo-2,3,6-trichlorophenol (4-Br-TCP) is a synthetic halogenated aromatic compound. Studies have explored various methods for its synthesis, including electrophilic aromatic substitution and transition-metal catalyzed reactions. PubChem, 4-Bromo-2,3,6-trichlorophenol: Once synthesized, researchers employ various techniques like X-ray crystallography, nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry to characterize the structure and purity of 4-Br-TCP. Sigma-Aldrich, 4-Bromo-2,3,6-trichlorophenol:
4-Bromo-2,3,6-trichlorophenol is an organic compound characterized by a phenolic structure substituted with three chlorine atoms and one bromine atom. Its chemical formula is C6H2BrCl3O, and it has a molecular weight of approximately 276.34 g/mol. This compound features a phenolic hydroxyl group (-OH) which contributes to its chemical reactivity and biological activity. The presence of multiple halogen substituents, particularly bromine and chlorine, enhances its potential for various applications in industrial and pharmaceutical contexts.
- Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles under suitable conditions, allowing for the synthesis of derivatives.
- Electrophilic Aromatic Substitution: The aromatic ring can participate in further substitution reactions, which can modify the compound's properties.
- Reduction Reactions: The compound can be reduced to form corresponding phenols or other derivatives depending on the reducing agents used.
These reactions are influenced by the electron-withdrawing nature of the halogen substituents, making the aromatic ring more susceptible to electrophilic attack.
4-Bromo-2,3,6-trichlorophenol exhibits notable biological activities that have been studied in various contexts:
- Antimicrobial Activity: Similar compounds have shown effectiveness against bacteria and fungi, suggesting potential use as biocides or preservatives in agricultural applications .
- Toxicological Effects: Like other chlorophenols, it may exhibit toxic effects in higher concentrations, including potential endocrine disruption and cytotoxicity .
- Genotoxicity: Studies have indicated that chlorinated phenols can possess genotoxic properties, raising concerns regarding their environmental persistence and impact on human health .
The synthesis of 4-Bromo-2,3,6-trichlorophenol typically involves bromination of 2,3,6-trichlorophenol. Common methods include:
- Bromination Reaction: This is usually performed in an inert solvent such as carbon tetrachloride at controlled temperatures (0°C to 60°C) to enhance yield and purity .
- Electrophilic Aromatic Substitution: Bromine is introduced to the aromatic ring of 2,3,6-trichlorophenol under acidic or basic conditions to facilitate substitution.
- Melt Bromination: A method where the reaction mixture is heated to promote bromination effectively while controlling the temperature to avoid decomposition .
These methods are optimized to ensure high yields while minimizing by-products.
4-Bromo-2,3,6-trichlorophenol finds applications in various fields:
- Agricultural Chemicals: Used as a pesticide or herbicide due to its antimicrobial properties.
- Pharmaceuticals: Serves as an intermediate in the synthesis of pharmaceuticals.
- Dyes and Pigments: Utilized in the production of dyes owing to its color properties.
The unique combination of bromine and chlorine substituents enhances its effectiveness in these applications compared to non-halogenated phenols.
Interaction studies reveal that 4-Bromo-2,3,6-trichlorophenol can interact with various biological systems:
- Cellular Mechanisms: It has been shown to disrupt cellular processes by interfering with membrane integrity and enzyme functions .
- Microbial Degradation: Research indicates that certain microorganisms can metabolize chlorinated phenols, suggesting potential pathways for bioremediation .
- Toxicological Assessments: Evaluations have highlighted its potential harmful effects on aquatic organisms and terrestrial wildlife due to bioaccumulation .
These interactions emphasize the need for careful handling and assessment of environmental impacts.
Several compounds share structural similarities with 4-Bromo-2,3,6-trichlorophenol. Here’s a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 2-Chlorophenol | C6H5Cl | Simple chlorinated structure; less toxic than trihalogenated variants. |
| 4-Chlorophenol | C6H4Cl | Only one chlorine; used widely as a disinfectant. |
| 2,4-Dichlorophenol | C6H4Cl2 | Two chlorines; known for herbicidal properties. |
| 2,3-Dichlorophenol | C6H4Cl2 | Less toxic; used in dye production. |
| 2,4,6-Trichlorophenol | C6H3Cl3O | Similar structure; widely studied for toxicity profiles. |
| Pentachlorophenol | C6Cl5O | Highly toxic; used as a wood preservative but banned in many regions. |
4-Bromo-2,3,6-trichlorophenol's unique combination of both bromine and chlorine atoms differentiates it from these compounds regarding reactivity and biological activity.
